molecular formula C37H38BrF3N4O B607779 7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide CAS No. 1336960-13-4

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No. B607779
M. Wt: 691.64
InChI Key: UIVOZBSCHXCGPS-UHFFFAOYSA-N
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Description

GSK2193874 is a potent antagonist of TRPV4 channels, blocking the influx of calcium induced by the TRPV4 agonist GSK634775 with IC50 values of 2, 5, and 40 nM for rat, mouse, and human isoforms, respectively. It is selective for TRPV4 over ~200 other human receptors, channels, and enzymes. GSK2193874 is effective in vivo, as it resolves pulmonary edema resulting from myocardial infarction in mice. TRPV4 blockade with GSK2193874 does not alter heart rate or blood pressure in rats, although it attenuates decreases in pulmonary and systemic arterial pressures induced by TRPV4 agonists.
GSK2193874 is a potent antagonist of TRPV4 channels, blocking the influx of calcium induced by the TRPV4 agonist GSK634775 with IC50 values of 2, 5, and 40 nM. It is selective for TRPV4 over ~200 other human receptors, channels, and enzymes.

Scientific Research Applications

  • Soluble Epoxide Hydrolase Inhibition : A study identified a compound, 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, as a tool compound for in vivo investigations due to its effects on a serum biomarker related to linoleic acid epoxide, indicating robust in vivo target engagement. This suggests a potential application in disease models (Thalji et al., 2013).

  • Glycine Transporter 1 Inhibition : Another compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, demonstrated potent GlyT1 inhibitory activity and improved central nervous system parameters, indicating potential applications in neurological conditions (Yamamoto et al., 2016).

  • Antiplasmodial Activity : A study on indolo[3,2‐b]quinoline‐C11‐carboxamides, including a compound with similar structural features, showed potent antiplasmodial activity against Plasmodium falciparum, indicating potential use in malaria treatment (Mudududdla et al., 2018).

  • Inotropic Activity in Cardiovascular Research : Research involving 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides showed some derivatives had favorable activity in increasing stroke volume in rabbit-heart preparations, suggesting applications in cardiovascular drug development (Liu et al., 2009).

  • CCR5 Antagonism in HIV Treatment : A method to synthesize an orally active CCR5 antagonist, potentially useful in HIV treatment, involved a related compound, demonstrating the relevance of this chemical class in antiviral drug development (Ikemoto et al., 2005).

  • Antibacterial Agents : A study on 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives, used as C7 moieties in fluoroquinolones, showed antibacterial activity, indicating potential use in developing new antibiotics (Huang et al., 2010).

properties

IUPAC Name

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVOZBSCHXCGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide

CAS RN

1336960-13-4
Record name 1336960-13-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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